molecular formula C23H25N3O5S B2675011 1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 894016-54-7

1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No. B2675011
CAS RN: 894016-54-7
M. Wt: 455.53
InChI Key: YRLZXFWRBNXMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone, also known as AZIN1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Sequential Migration of Sulfonyl Groups in Synthesis

  • Research Focus : A study by Heo et al. (2020) described the sequential migration of sulfonyl groups in the synthesis of 1,4-diazepines, using a simple thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides. This process leads to the formation of C-sulfonylated 1,4-diazepines (Heo et al., 2020).

Phosphine-Catalyzed Synthesis

  • Research Focus : Zhang et al. (2019) reported a novel phosphine-catalyzed intermolecular cyclization, which serves as a method for constructing benzo[b]azepin-3-ones. This process demonstrates an unusual annulation through a phosphine-catalyzed α-umpolung addition followed by an aldol reaction (Zhang et al., 2019).

Influence of Azide Structure and Solvent

  • Research Focus : Benati et al. (1999) investigated the reactions of benzocyclic β-keto esters with various sulfonyl azides. Their findings highlight how the electronic features of sulfonyl azide and solvent polarity affect the occurrence of azidation and Favorskii-type ring contraction (Benati et al., 1999).

Synthesis of Aminobenzo[b]thiophenes

  • Research Focus : Androsov et al. (2010) explored the synthesis of 3-aminobenzo[b]thiophenes, demonstrating a simple, efficient one-pot synthesis route. This method involves base-catalyzed transformation of specific phenyl compounds (Androsov et al., 2010).

Photoisomerization Studies

  • Research Focus : Kowalewski and Margaretha (1993) conducted studies on the photoisomerization of certain cyclic sulfoxides, leading to oxathiepin-4-ones and subsequent ring contractions and eliminations under specific conditions (Kowalewski & Margaretha, 1993).

Use of Sulfonyl-1,2,3-triazoles in Heterocyclic Synthesis

  • Research Focus : Zibinsky and Fokin (2013) described the use of 1-sulfonyl-1,2,3-triazoles in synthesizing heterocyclic compounds, highlighting their role as precursors to reactive intermediates used in various transformations (Zibinsky & Fokin, 2013).

properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[(4-nitrophenyl)methylsulfonyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c27-23(24-13-5-1-2-6-14-24)16-25-15-22(20-7-3-4-8-21(20)25)32(30,31)17-18-9-11-19(12-10-18)26(28)29/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLZXFWRBNXMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

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